Eestradiol Hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol hemihydrate is a naturally occurring hormone circulating endogenously in females. It is a form of estradiol, which is the most potent form of estrogen, a steroid hormone that plays a crucial role in the regulation of the female reproductive system. Estradiol hemihydrate is commonly used in hormone therapy products to manage conditions associated with reduced estrogen levels, such as vulvovaginal atrophy and hot flashes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol hemihydrate can be synthesized through various methods, including the esterification of estradiol. The process involves the reaction of estradiol with an appropriate acid or acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, estradiol hemihydrate is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the required standards and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Estradiol hemihydrate undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to form estrone, another estrogenic hormone.
Reduction: Reduction reactions can convert estrone back to estradiol.
Substitution: Various substitution reactions can modify the functional groups on the estradiol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include estrone, estriol, and various estradiol derivatives. These products have different biological activities and are used in various therapeutic applications .
Scientific Research Applications
Estradiol hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its role in cellular processes and its effects on gene expression.
Medicine: Used in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
Mechanism of Action
Estradiol hemihydrate exerts its effects by binding to estrogen receptors in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain. This binding activates the estrogen receptors, leading to the modulation of gene transcription and expression in estrogen receptor-expressing cells. The physiological effects include increased bone density, reduced vaginal dryness, and decreased hot flashes .
Comparison with Similar Compounds
Estradiol hemihydrate is similar to other estrogenic compounds, such as:
- Estradiol acetate
- Estradiol benzoate
- Estradiol cypionate
- Estradiol dienanthate
- Estradiol valerate
- Ethinylestradiol
These compounds differ in their chemical structure, bioavailability, and pharmacokinetic properties. For example, ethinylestradiol has higher bioavailability and increased resistance to metabolism, making it more suitable for oral administration . Estradiol hemihydrate is unique in its specific hydration state, which affects its solubility and stability .
Properties
Molecular Formula |
C18H26O3 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |
InChI |
InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15-,16?,17-,18+;/m1./s1 |
InChI Key |
QJNCGXGNKJUDEM-DGIUNILUSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@H]2O)CCC4=C3C=CC(=C4)O.O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.